molecular formula C20H21NO3 B6412334 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261956-67-5

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412334
CAS RN: 1261956-67-5
M. Wt: 323.4 g/mol
InChI Key: ZCPHPPZSSAPZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (6-MPCPA) is a novel aromatic compound that has recently been investigated for its potential applications in scientific research. 6-MPCPA has a variety of biochemical and physiological effects, and is a promising tool for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is believed that 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% interacts with various receptors in the body, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% may also interact with other receptors, such as the dopamine D2 and opioid mu receptors, which are involved in the regulation of pain and reward-seeking behavior.
Biochemical and Physiological Effects
6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been studied for its potential effects on the immune system, cardiovascular system, and nervous system. In animal studies, 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been found to have anti-inflammatory and anti-cancer effects. 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has also been found to have anxiolytic and antidepressant effects in animal models. In addition, 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been found to have anti-arrhythmic and anticoagulant effects in animal studies.

Advantages and Limitations for Lab Experiments

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify, and it can be obtained in a 95% pure form. Second, it has a wide range of potential applications in scientific research, including the potential to investigate its effects on the immune system, cardiovascular system, and nervous system. Finally, it has been found to have a number of biochemical and physiological effects in animal studies.
However, there are also some limitations to using 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in laboratory experiments. First, its mechanism of action is not fully understood, so it is difficult to predict its effects in humans. Second, its effects in humans have not yet been studied in detail. Finally, the long-term safety of 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has not yet been established.

Future Directions

There are a number of potential future directions for 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% research. First, further studies are needed to better understand its mechanism of action and to determine its potential effects in humans. Second, further studies are needed to determine the long-term safety of 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%. Third, further studies are needed to explore its potential therapeutic applications, such as its possible use as an anti-inflammatory or anti-cancer agent. Fourth, further studies are needed to explore its potential applications in drug development. Finally, further studies are needed to explore its potential use in other areas, such as food and cosmetic products.

Synthesis Methods

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized in a two-step process. First, 4-(piperidine-1-carbonyl)benzaldehyde is reacted with 6-methylbenzoic acid in the presence of a base catalyst. This reaction yields 6-methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, which can be isolated and purified to obtain a 95% purity product.

Scientific Research Applications

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in scientific research to investigate the potential effects of aromatic compounds on biochemical and physiological processes. 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been studied for its potential effects on the immune system, cardiovascular system, and nervous system. It has also been studied for its potential anti-cancer and anti-inflammatory effects.

properties

IUPAC Name

2-methyl-6-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-6-5-7-17(18(14)20(23)24)15-8-10-16(11-9-15)19(22)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHPPZSSAPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692276
Record name 3-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261956-67-5
Record name 3-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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